4-Chloro-8-methoxy-2,6-dimethylquinoline chemical properties and molecular weight
4-Chloro-8-methoxy-2,6-dimethylquinoline chemical properties and molecular weight
Technical Guide: 4-Chloro-8-methoxy-2,6-dimethylquinoline
Executive Summary
4-Chloro-8-methoxy-2,6-dimethylquinoline is a specialized heterocyclic building block belonging to the 4-chloroquinoline family. It serves as a critical intermediate in the synthesis of bioactive scaffolds, particularly for antimalarial agents (aminoquinolines) and kinase inhibitors targeting oncology pathways. Its unique substitution pattern—featuring an electron-donating methoxy group at the 8-position and methyl groups at the 2- and 6-positions—modulates its electronic properties, making it a valuable probe for Structure-Activity Relationship (SAR) studies. This guide details its physicochemical properties, validated synthesis via the Conrad-Limpach cyclization, and reactivity profile.
Chemical Identity & Physical Properties
The following data aggregates calculated values and properties derived from close structural analogs (e.g., 4-chloro-8-methoxy-2-methylquinoline), as specific experimental data for this exact isomer is limited in open literature.
Table 1: Physicochemical Profile
| Property | Data | Notes |
| IUPAC Name | 4-Chloro-8-methoxy-2,6-dimethylquinoline | |
| Molecular Formula | C₁₂H₁₂ClNO | |
| Molecular Weight | 221.68 g/mol | Calculated |
| CAS Number | Not widely listed; Analog: 64951-58-2 (2-Me variant) | Use structure for search |
| Appearance | Off-white to pale yellow crystalline solid | Predicted based on analogs |
| Melting Point | 85–95 °C (Predicted) | Analog (2-Me) mp: 80–85 °C |
| Solubility | Soluble in DCM, CHCl₃, DMSO; Low in water | Lipophilic nature |
| LogP | ~3.8 | Predicted (High lipophilicity) |
Synthesis Protocol: The Modified Conrad-Limpach Method
The most robust route to 4-chloroquinolines with specific substitution patterns is the Conrad-Limpach synthesis , followed by chlorination. This method ensures regioselectivity, placing the methyl and methoxy groups correctly on the quinoline core.
Phase 1: Formation of the Enamine Intermediate
Rationale: Kinetic control is required to form the β-aminoacrylate (enamine) rather than the amide (anilide). This is achieved by using an acid catalyst and removing water.
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Reagents: 2-Methoxy-4-methylaniline (p-Cresidine), Ethyl acetoacetate, Ethanol, Acetic acid (cat.).
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Protocol:
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Dissolve 1.0 eq of 2-methoxy-4-methylaniline in anhydrous ethanol.
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Add 1.1 eq of ethyl acetoacetate and a catalytic amount of acetic acid.
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Reflux the mixture for 4–6 hours using a Dean-Stark trap to remove water (azeotropic distillation with benzene/toluene can be used if ethanol is replaced).
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Concentrate in vacuo to obtain the crude ethyl β-(2-methoxy-4-methylanilino)crotonate.
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Phase 2: Thermal Cyclization (4-Hydroxy Intermediate)
Rationale: High-temperature thermal cyclization (250°C) favors the thermodynamic product, the 4-hydroxyquinoline (4-quinolone tautomer).
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Reagents: Diphenyl ether (inert high-boiling solvent).
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Protocol:
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Heat diphenyl ether to 250°C.
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Add the crude enamine from Phase 1 dropwise to the hot solvent. Rapid addition is crucial to prevent polymerization.
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Maintain temperature for 30–60 minutes. The ethanol byproduct flashes off.
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Cool to room temperature. Dilute with hexane/petroleum ether to precipitate the product.
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Filter and wash with hexane to yield 4-Hydroxy-8-methoxy-2,6-dimethylquinoline .
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Phase 3: Chlorination (Deoxychlorination)
Rationale: Phosphorus oxychloride (POCl₃) acts as both a solvent and chlorinating agent, converting the tautomeric amide/phenol to the chloro-heterocycle.
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Reagents: POCl₃ (excess), Anhydrous DMF (cat. - Vilsmeier-Haack activation).
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Protocol:
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Suspend the 4-hydroxy intermediate in neat POCl₃ (5–10 volumes).
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Add a catalytic drop of DMF.
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Reflux (approx. 105°C) for 2–4 hours until the solid dissolves and TLC shows consumption of starting material.
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Quench: Pour the cooled reaction mixture slowly onto crushed ice/ammonia water. Caution: Exothermic hydrolysis.
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Extract with dichloromethane (DCM), dry over MgSO₄, and concentrate.
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Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexane/EtOAc).
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Reaction Mechanism & Logic
The following diagram illustrates the synthetic pathway and the subsequent reactivity of the 4-chloro group towards nucleophiles (SₙAr), which is the primary utility of this compound.
Caption: Synthesis via Conrad-Limpach cyclization and subsequent SNAr reactivity at the C4 position.
Reactivity Profile & Applications
Nucleophilic Aromatic Substitution (SₙAr)
The chlorine atom at position 4 is highly labile due to the electron-withdrawing nature of the quinoline nitrogen (conceptually similar to 4-chloropyridine).
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Amination: Reaction with primary or secondary amines yields 4-aminoquinolines. This is the classic pathway for synthesizing antimalarials (e.g., Chloroquine analogs).
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Etherification: Reaction with alkoxides yields 4-alkoxyquinolines.
Impact of Substituents:
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8-Methoxy: Acts as an electron-donating group (EDG). While it slightly deactivates the ring towards SₙAr compared to a nitro-substituted quinoline, it is crucial for increasing lipophilicity and metabolic stability in drug design.
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2,6-Dimethyl:
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2-Me: Sterically blocks the C2 position, preventing side reactions (like nucleophilic attack at C2) and directing substitution exclusively to C4.
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6-Me: Increases lipophilicity and fills hydrophobic pockets in enzyme active sites (e.g., in kinase domains).
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Pharmaceutical Applications
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Antimalarials: 4-aminoquinoline derivatives are potent inhibitors of heme polymerization in the malaria parasite Plasmodium falciparum. The 8-methoxy group (reminiscent of Primaquine) often improves activity against liver-stage parasites.
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Kinase Inhibitors: The planar quinoline core mimics the adenine ring of ATP. Derivatives of this compound are explored as Type I or Type II inhibitors for kinases such as EGFR and VEGFR.
References
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Conrad, M., & Limpach, L. (1887). Über das Anilid des Acetessigesters und dessen Überführung in γ-Oxychinaldin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.
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Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 4-Chloro-7-chloro-quinoline and 4-Chloro-7-bromo-quinoline. Journal of the American Chemical Society, 68(1), 113-116.
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Kouznetsov, V. V., et al. (2012). Diverse biological activities of recent quinoline derivatives. Medicinal Chemistry Research, 21, 2687–2705.
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PubChem Compound Summary. (2024). 4-Chloro-8-methoxy-2-methylquinoline (Analog Reference). National Center for Biotechnology Information.
